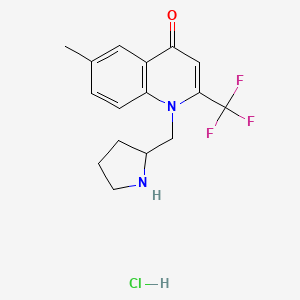
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride
説明
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride is a useful research compound. Its molecular formula is C16H18ClF3N2O and its molecular weight is 346.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride (CAS 1361115-49-2) is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 346.77 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown potent activity against various bacterial strains. In vitro evaluations revealed minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, surpassing the efficacy of standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Anticancer Properties
The quinoline framework has been extensively studied for its anticancer potential. Compounds with similar structures have demonstrated pro-apoptotic effects in various cancer cell lines, including leukemia and melanoma. For example, certain derivatives were found to induce late apoptosis in cancer cells with significant cytotoxicity comparable to cisplatin . The mechanism involves cell cycle arrest at the G0/G1 phase, leading to reduced proliferation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives are known to induce oxidative stress in cells, contributing to their anticancer effects.
- Modulation of Signaling Pathways : These compounds can affect various signaling pathways related to apoptosis and cellular growth.
Case Studies
Several case studies have explored the efficacy of quinoline derivatives similar to this compound:
特性
IUPAC Name |
6-methyl-1-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O.ClH/c1-10-4-5-13-12(7-10)14(22)8-15(16(17,18)19)21(13)9-11-3-2-6-20-11;/h4-5,7-8,11,20H,2-3,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVNCQLAOOKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC2=O)C(F)(F)F)CC3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















